molecular formula C7H12ClN3O4 B14496190 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate CAS No. 64890-30-8

1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate

Cat. No.: B14496190
CAS No.: 64890-30-8
M. Wt: 237.64 g/mol
InChI Key: IFIDUCIMZSGLLW-UHFFFAOYSA-M
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Description

1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes both amino and dimethylamino groups attached to a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate aminating agent. One common method involves dissolving 4-(dimethylamino)pyridine in a solvent such as dichloromethane, followed by the addition of an aminating agent like potassium perchlorate. The reaction mixture is then stirred under reflux conditions for several hours. After cooling, the product is isolated by filtration and purified through recrystallization from a suitable solvent mixture, such as dichloromethane and n-hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate involves its ability to act as a nucleophilic catalyst. The amino and dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions by donating electron pairs to electrophilic centers. This property makes it effective in catalyzing reactions such as esterifications and substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

64890-30-8

Molecular Formula

C7H12ClN3O4

Molecular Weight

237.64 g/mol

IUPAC Name

4-N,4-N-dimethylpyridin-1-ium-1,4-diamine;perchlorate

InChI

InChI=1S/C7H12N3.ClHO4/c1-9(2)7-3-5-10(8)6-4-7;2-1(3,4)5/h3-6H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

IFIDUCIMZSGLLW-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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